n-Methylhydrazinecarboxamide

Description

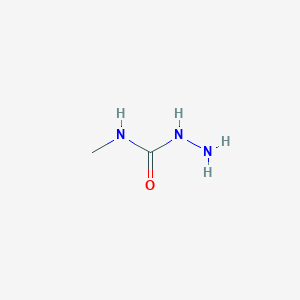

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3O/c1-4-2(6)5-3/h3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYKTQVFLKHQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292383 | |

| Record name | n-methylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-95-6 | |

| Record name | N-Methylhydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhydrazinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17696-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-methylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of n-Methylhydrazinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methylhydrazinecarboxamide, also known as 4-methylsemicarbazide, is a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in various bioactive molecules. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and summarizing key analytical data. The synthesis is primarily approached through a one-pot reaction involving the formation of a carbamate intermediate from methylamine, followed by reaction with hydrazine. Characterization is detailed through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing a complete analytical profile of the compound.

Introduction

This compound (C₂H₇N₃O) is a derivative of semicarbazide featuring a methyl group on the terminal nitrogen atom.[1] This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research due to their versatile reactivity and diverse biological activities.[1][2] The semicarbazide scaffold is a privileged structure in modern medicinal chemistry, with derivatives showing potential as anticancer agents and enzyme inhibitors.[2] A thorough understanding of the synthesis and characterization of this compound is therefore crucial for researchers working on the development of novel chemical entities.

Synthesis of this compound

A common and efficient method for the synthesis of 4-substituted semicarbazides, including this compound, is a one-pot, two-step approach.[3] This method involves the in situ preparation of a carbamate from a primary amine (in this case, methylamine) and a suitable reagent, followed by the reaction of the carbamate intermediate with hydrazine.[3] An alternative conceptual approach involves the direct reaction of a substituted urea with hydrazine hydrate.[4]

One-Pot Synthesis from Methylamine

This versatile method allows for the large-scale production of 4-substituted semicarbazides in good yield and purity.[3] The general workflow for this synthesis is depicted below.

Caption: One-pot synthesis workflow.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general procedure for the synthesis of 4-substituted semicarbazides.[3]

Materials:

-

Methylamine

-

Bis(2,2,2-trifluoroethyl) carbonate

-

Triethylamine

-

Dichloromethane (DCM)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Carbamate Formation:

-

In a round-bottom flask, dissolve methylamine (0.1 mol) and triethylamine (0.11 mol) in dichloromethane (70 mL).

-

Cool the solution in an ice bath.

-

Add bis(2,2,2-trifluoroethyl) carbonate (0.11 mol) dropwise, maintaining the temperature below 0°C.

-

Stir the reaction mixture at room temperature for 6 hours.[3]

-

Remove the solvent, excess triethylamine, and unreacted carbonate under reduced pressure to obtain the crude carbamate intermediate.

-

-

Semicarbazide Formation:

-

Dissolve the crude carbamate in ethanol (100 mL).

-

Add hydrazine hydrate (0.5 mol) to the solution.

-

Heat the reaction mixture under reflux for approximately 1.5 to 2 hours.[3]

-

Upon cooling, the this compound product is expected to precipitate.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Expected Yield:

While the specific yield for this compound is not explicitly reported, moderate to high yields are generally obtained for this class of reactions.[3] Yields for similar 4-alkyl-substituted semicarbazides using this method range from 38% to 87%.[3]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from key analytical techniques. The general workflow for characterization is outlined below.

Caption: General characterization workflow.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂H₇N₃O | [5] |

| Molecular Weight | 89.10 g/mol | [5] |

| Appearance | Colorless to pale yellow solid/liquid | [1] |

| Melting Point | Not definitively reported |

Note: While some sources may list a melting point, it is not consistently reported across the literature for the pure compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C=O functional groups. An evaluated infrared reference spectrum is available from the Coblentz Society's collection.[5]

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3400 - 3200 | Amine and amide N-H |

| C-H stretch | 3000 - 2850 | Methyl group |

| C=O stretch | ~1660 | Amide I band |

| N-H bend | 1650 - 1550 | Amide II band |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[3][6]

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the methyl group, the NH group adjacent to the methyl group, and the NH₂ group of the hydrazine moiety.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 - 2.8 | d | 3H | -CH₃ |

| ~4.2 (broad) | s | 2H | -NH₂ |

| ~6.0 (broad) | q | 1H | -NH-CH₃ |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and concentration. The broadness of the NH and NH₂ signals is due to quadrupole broadening and chemical exchange.

The ¹³C NMR spectrum will provide information about the carbon skeleton. Two distinct carbon signals are expected for this compound.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~30 | -CH₃ |

| ~158 | C=O |

Note: These are approximate chemical shifts based on typical values for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ should be observed at an m/z of 89.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 89 | Molecular ion [C₂H₇N₃O]⁺ |

| 58 | Loss of -NHNH₂ (·N₂H₃) |

| 44 | [O=C=N-CH₃]⁺ or loss of -CH₃N₂H₂ |

| 30 | [CH₃NH]⁺ or [CH₂=NH₂]⁺ |

Note: The fragmentation pattern can be complex, and the relative intensities of the peaks will depend on the ionization method used.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The one-pot synthesis from methylamine provides an efficient route to this important building block. The detailed characterization data, including expected IR, ¹H NMR, ¹³C NMR, and mass spectral features, provide a valuable resource for researchers to confirm the successful synthesis and purity of this compound. This foundational knowledge is critical for the application of this compound in the development of new pharmaceuticals and other advanced materials.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4482738A - Process for preparing semicarbazide hydrochloride - Google Patents [patents.google.com]

- 5. Facile one-pot synthesis of 4-substituted semicarbazides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide on the Solubility and Stability of n-Methylhydrazinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methylhydrazinecarboxamide, a derivative of hydrazinecarboxamide (semicarbazide), is a molecule of significant interest in medicinal chemistry and drug discovery.[1] Its structural framework serves as a versatile scaffold for the synthesis of various pharmaceutical agents, including potential anticancer agents and enzyme inhibitors.[1] A comprehensive understanding of its solubility and stability in various solvent systems is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a detailed overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust theoretical framework based on the compound's chemical structure, along with detailed, actionable experimental protocols for determining its physicochemical properties.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

Synonyms: 4-Methylsemicarbazide, 1-Amino-3-methylurea[2]

-

CAS Number: 17696-95-6[2]

-

Molecular Formula: C₂H₇N₃O[2]

-

Molecular Weight: 89.09 g/mol

-

Appearance: Typically a colorless to pale yellow liquid or solid.[2]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both polar (amide and hydrazine groups) and non-polar (methyl group) functionalities. This amphiphilic nature suggests a degree of solubility in a range of solvents. It is known to be soluble in polar solvents.[2]

Qualitative Solubility Predictions

Based on the principle of "like dissolves like," the following qualitative solubility profile can be anticipated:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of amine and amide groups, capable of hydrogen bonding, suggests good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polarity of these solvents should facilitate the dissolution of this compound.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in these solvents due to the compound's overall polarity.

Quantitative Solubility Data (Hypothetical)

The following table presents hypothetical quantitative solubility data for this compound at ambient temperature (25 °C). This data is for illustrative purposes and should be experimentally verified.

| Solvent | Solvent Type | Predicted Solubility (g/L) |

| Water | Polar Protic | > 100 |

| Methanol | Polar Protic | > 150 |

| Ethanol | Polar Protic | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |

| Acetonitrile | Polar Aortic | ~ 50-100 |

| Dichloromethane | Halogenated | ~ 10-20 |

| Toluene | Non-Polar | < 1 |

| Hexane | Non-Polar | < 0.1 |

Stability Profile

The stability of this compound is a critical parameter, particularly for its storage and handling in solution. The hydrazine and amide moieties are susceptible to degradation under certain conditions.

Potential Degradation Pathways

-

Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield methylhydrazine and isocyanic acid (which would further react). The hydrolysis of a related compound, N-methyl-N-formylhydrazine, to N-methylhydrazine has been noted to occur under physiological conditions.[3]

-

Oxidation: The hydrazine group is susceptible to oxidation, which can be catalyzed by metal ions or exposure to air. This can lead to the formation of various oxidation products.

Quantitative Stability Data (Hypothetical)

This table provides hypothetical stability data for this compound in aqueous solution under different conditions, expressed as the percentage of compound remaining after a specified time.

| Condition | pH | Temperature (°C) | Time (hours) | % Remaining (Hypothetical) |

| Acidic | 2 | 25 | 24 | 85 |

| Neutral | 7 | 25 | 24 | 98 |

| Basic | 10 | 25 | 24 | 90 |

| Neutral | 7 | 40 | 24 | 92 |

| Neutral (Light Exposure) | 7 | 25 | 24 | 95 |

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of this compound.

Workflow for Solubility Determination

References

Theoretical Conformational Analysis of n-Methylhydrazinecarboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical conformational analysis of n-Methylhydrazinecarboxamide. Given the importance of molecular conformation in drug design and development, understanding the conformational landscape of this molecule is crucial for predicting its interactions with biological targets. This document outlines the key structural features of this compound, details the computational methodologies for its conformational analysis, presents quantitative data on its stable conformers, and discusses the implications of these findings for medicinal chemistry. The information is based on established computational chemistry principles and data from structurally analogous compounds, such as N-acylhydrazones.[1][2]

Introduction

This compound belongs to the class of hydrazine derivatives, which are recognized for their diverse biological activities. The conformational flexibility of this molecule, particularly around the amide and N-N bonds, plays a significant role in its physicochemical properties and its ability to bind to therapeutic targets. Theoretical conformational analysis using computational methods like Density Functional Theory (DFT) is a powerful tool to elucidate the preferred three-dimensional structures and the energy barriers between different conformations.[1]

Methylation of the hydrazine moiety is known to significantly influence the conformational preferences, primarily due to steric and electronic effects.[1][2] In the case of this compound, the methyl group introduces steric hindrance that can alter the planarity of the molecule and shift the equilibrium between different rotamers.

Key Torsional Angles in this compound

The conformational space of this compound is primarily defined by the rotation around three key dihedral angles:

-

ω (O=C-N-N): This amide bond torsion is crucial in determining the overall shape of the molecule. It can adopt either a synperiplanar (cis) or antiperiplanar (trans) conformation.

-

τ (C-N-N-C): Rotation around the central N-N bond.

-

φ (H-N-C-H3): Rotation of the methyl group.

Computational Methodology

The conformational analysis of this compound is typically performed using quantum chemical calculations. The following outlines a standard and robust computational protocol.

Geometry Optimization and Frequency Calculations

Initial 3D structures of the possible conformers of this compound are generated. These structures are then subjected to geometry optimization using Density Functional Theory (DFT). A commonly employed and reliable functional and basis set combination for such molecules is CAM-B3LYP/6-31+G(d,p) .[1] The inclusion of a solvation model, such as the Conductor-like Polarizable Continuum Model (C-PCM), can provide insights into the conformational preferences in a solution environment.[1]

Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

Potential Energy Surface (PES) Scan

To investigate the rotational energy barriers between different conformers, a relaxed Potential Energy Surface (PES) scan is conducted. This involves systematically varying a specific dihedral angle (e.g., the O=C-N-N amide bond) in small increments (e.g., 10-20 degrees) while allowing the rest of the molecule to relax at each step.[2] This procedure provides the energy profile for the rotation and helps identify the transition states.

Conformational Preferences and Energetics

Based on studies of analogous N-methylated N-acylhydrazones, it is predicted that this compound will exhibit distinct stable conformers. The N-methylation is expected to induce a significant shift in the preferred dihedral angle of the amide bond (O=C-N-N) from an antiperiplanar to a synperiplanar conformation.[1][3]

Stable Conformers

The two primary conformers of interest are the synperiplanar and antiperiplanar forms with respect to the O=C-N-N dihedral angle. Due to the steric hindrance introduced by the methyl group, the synperiplanar conformer is anticipated to be the more stable of the two.

Quantitative Data

The following tables summarize the predicted quantitative data for the most stable conformers of this compound based on DFT calculations of analogous systems.

Table 1: Relative Energies of Stable Conformers

| Conformer | O=C-N-N Dihedral Angle (ω) | Relative Energy (kcal/mol) |

| Synperiplanar | ~0° | 0.00 |

| Antiperiplanar | ~180° | 2.5 - 4.0 |

Table 2: Key Dihedral Angles of the Most Stable (Synperiplanar) Conformer

| Dihedral Angle | Atoms | Predicted Value |

| ω | O=C-N-N | ~0° - 10° |

| τ | C-N-N-C | ~90° - 120° |

| φ | H-N-C-H3 | ~60°, 180°, 300° (staggered) |

Experimental Validation

While this guide focuses on the theoretical analysis, it is important to note that the computational predictions can be experimentally validated. Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which can confirm the preferred conformation in solution.[1]

Implications for Drug Development

The conformational preferences of this compound have significant implications for its use in drug development:

-

Receptor Binding: The lowest energy conformer is the most likely to be the bioactive conformation that binds to a biological target.

-

Pharmacokinetic Properties: The molecule's polarity and surface area, which are influenced by its conformation, affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure-Activity Relationship (SAR): Understanding the conformational landscape can aid in the rational design of analogues with improved potency and selectivity.

Conclusion

References

Spectroscopic Profile of n-Methylhydrazinecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for n-Methylhydrazinecarboxamide (also known as 4-methylsemicarbazide), a molecule of interest in synthetic and medicinal chemistry. This document presents available experimental infrared (IR) spectroscopic data, alongside predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to facilitate its identification and characterization. Detailed experimental protocols for acquiring such spectra are also provided, followed by a logical workflow for spectroscopic analysis.

Chemical Structure and Identification

-

Systematic Name: this compound

-

Synonym: 4-Methylsemicarbazide

-

CAS Number: 17696-95-6

-

Molecular Formula: C₂H₇N₃O

-

Molecular Weight: 89.10 g/mol

-

Chemical Structure:

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The following data is based on the experimental spectrum available from the NIST Chemistry WebBook.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretching (amine & amide) |

| ~2950 - 2850 | Medium | C-H stretching (methyl) |

| ~1660 | Strong | C=O stretching (amide I) |

| ~1570 | Medium | N-H bending (amide II) |

| ~1450 | Medium | C-H bending (methyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following ¹H and ¹³C NMR data are predicted based on the chemical structure of this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 - 2.9 | Doublet | 3H | CH₃ (methyl) |

| ~4.0 - 4.5 | Broad Singlet | 2H | NH₂ (hydrazine) |

| ~6.0 - 6.5 | Quartet | 1H | NH (amide) |

| ~7.0 - 7.5 | Broad Singlet | 1H | NH (amide) |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| ~25 - 30 | CH₃ |

| ~158 - 162 | C=O |

Mass Spectrometry (MS) (Predicted)

The following mass spectrometry data is predicted based on the molecular formula and structure of this compound.

| m/z Ratio | Relative Intensity | Assignment |

| 89 | High | [M]⁺ (Molecular Ion) |

| 74 | Medium | [M - NH]⁺ |

| 58 | Medium | [M - NH₂NH]⁺ or [CH₃NHCO]⁺ |

| 44 | High | [CONH₂]⁺ |

| 30 | Medium | [CH₃NH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of small organic molecules like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Technique):

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: The KBR pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon-13 NMR spectrum, which results in a single peak for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS at 0 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for characterizing a chemical compound using various spectroscopic techniques.

References

A Technical Guide to the Biological Activities of n-Methylhydrazinecarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The n-Methylhydrazinecarboxamide scaffold and its broader family of hydrazinecarboxamide (semicarbazide) and hydrazone derivatives represent a versatile and privileged structure in modern medicinal chemistry.[1] These compounds serve as crucial intermediates in the synthesis of various pharmaceutical agents and are valued for their wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a focus on quantitative data and experimental methodologies.

Synthesis of Hydrazinecarboxamide Derivatives

The synthesis of this class of compounds is versatile, often involving the condensation of a carbohydrazide or thiocarbohydrazide with a suitable aldehyde or ketone.[4] Another common approach involves the reaction of substituted benzaldehydes with thiosemicarbazide, followed by reaction with phenacyl bromide derivatives.[5] These methods allow for the creation of large libraries of derivatives with diverse substitutions, enabling extensive structure-activity relationship (SAR) studies.

Caption: General synthesis workflow for hydrazone derivatives.

Key Biological Activities and Quantitative Data

Derivatives of the hydrazinecarboxamide scaffold have demonstrated a remarkable range of biological activities, including anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory effects.

Hydrazinecarboxamide derivatives have shown significant anticancer activity against various human cancer cell lines.[1] The mechanism often involves the inhibition of critical enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) kinases.[1]

| Compound Class/Derivative | Cell Line | Activity Measurement | Value | Reference |

| 3-[[(6-Chloro-3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-5-fluoro-1H-2-indolinone | UO-31 (Renal) | log10 GI50 | -6.68 | [6] |

| 3- and 5-methylthiophene-2-carboxaldehyde α-(N)-heterocyclic hydrazones | Various | GI50 | 1.63 - 26.5 µM | [6] |

| N-Substituted Benzamide Derivatives (MS-275 analogues) | MCF-7, MDA-MB-231, K562, A549 | IC50 | Similar to MS-275 | [7] |

This class of compounds is widely investigated for its ability to inhibit various enzymes, playing a role in conditions from neurodegenerative diseases to metabolic disorders.

-

Cholinesterase Inhibition: Derivatives have been synthesized that show potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease.[1][8]

| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| 3i | AChE | 2.01 | 0.63 | [8] |

| 3h | BChE | 2.83 | 0.94 | [8] |

| Galantamine (Control) | AChE | 2.60 | N/A | [8] |

| Galantamine (Control) | BChE | 3.70 | N/A | [8] |

-

Monoamine Oxidase (MAO) Inhibition: Thiazolylhydrazine-piperazine derivatives have been identified as selective and potent inhibitors of MAO-A, an enzyme involved in neurotransmitter metabolism and a target for antidepressants.[5]

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 3e | MAO-A | 0.057 | [5] |

-

α-Glucosidase Inhibition: Novel N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives have been shown to be excellent inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion and a target for type 2 diabetes treatment.[9]

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides (5a-n) | α-Glucosidase | 26.8 - 311.3 | [9] |

| Acarbose (Control) | α-Glucosidase | 752.0 | [9] |

The hydrazone moiety is a common feature in compounds with potent antimicrobial, antifungal, and antitubercular activities.[2][3]

| Compound Class/Derivative | Target Organism | Activity Measurement | Value (µg/mL) | Reference |

| Nitroheterocyclic based 1,2,4-benzothiadizines | M. tuberculosis H37Rv | MIC | 1 | [2] |

| General Hydrazone derivatives (Raja et al.) | M. tuberculosis H37Rv | MIC | 6.25 | [2] |

| General Hydrazone derivatives (Abdel-Aziz and Mekawey) | Bacteria | MIC | 75 | [2] |

| Imidazolylamidrazone derivatives (35-37) | Candida krusei | MIC | 3.1 - 6.3 | [10] |

| Imidazolylamidrazone derivatives (35-37) | Candida neoformans | MIC | 2 - 4 | [10] |

Several hydrazone derivatives have been developed with significant anti-inflammatory and analgesic properties, in some cases to overcome the gastrointestinal side effects of existing drugs.[2]

| Compound Class/Derivative | Activity Model | Measurement | Result | Reference |

| 2-(2-formylfuryl)pyridylhydrazone 7 | Pleurisy | Inhibition at 80.1 µmol/kg | 79% | [6] |

| N1,N3-substituted 2-pyridylamidrazone 54 | Mitogen-stimulated PBMC | Decrease in TNF-α production at 100 µg/mL | 43% | [10] |

| Indoleamidrazone derivatives 60-63 | Carrageenan-induced rat paw edema | Reduction in edema | Stronger than indomethacin | [10] |

Mechanisms of Action and Signaling Pathways

The diverse biological effects of these derivatives stem from their ability to interact with various biological targets. Docking studies often reveal key interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the active sites of target enzymes.[5][8]

Caption: Inhibition of a kinase signaling pathway by a derivative.

For cholinesterase inhibitors, molecular docking has shown that compounds can bind within the enzyme's active site, interacting with key residues and preventing the breakdown of acetylcholine.[8] Similarly, MAO inhibitors form stable interactions with residues like Gln215 and Phe352, blocking the enzyme's function.[5]

Experimental Protocols

This section provides generalized methodologies for key assays used to evaluate the biological activities of this compound derivatives.

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[7]

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized derivatives are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting cell viability against compound concentration.

The broth microdilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the target bacterium or fungus is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compounds are serially diluted in the broth across a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: A typical workflow for in vitro screening of derivatives.

This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.[8]

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

-

Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for 15 minutes at 25°C.

-

Initiate Reaction: Add the substrate to each well to start the reaction. The enzyme hydrolyzes the substrate to thiocholine.

-

Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

-

Analysis: The rate of color change is proportional to enzyme activity. The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.

Conclusion

The this compound core structure and its related hydrazone derivatives are exceptionally fruitful scaffolds in drug discovery. They have given rise to compounds with potent and diverse biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects. The synthetic accessibility of these molecules allows for extensive modification and optimization, making them highly attractive for developing novel therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic profiles (ADME) of these compounds, further elucidating their mechanisms of action through advanced in silico and in vitro studies, and advancing the most promising candidates into in vivo models.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors [mdpi.com]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in silico and in vitro studies of hydrazide-hydrazone imine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review of the Biological Activity of Amidrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

n-Methylhydrazinecarboxamide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methylhydrazinecarboxamide, also known as 4-methylsemicarbazide, is a valuable and versatile precursor in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. Its unique structural motif, featuring both a nucleophilic hydrazine moiety and a carboxamide group, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a precursor, with a focus on its role in the development of pharmaceutically relevant molecules. Detailed experimental protocols for its synthesis and subsequent reactions are provided, along with quantitative data and visualizations of reaction workflows and relevant biological pathways to facilitate its application in research and drug development.

Introduction

This compound (4-methylsemicarbazide) is a member of the hydrazinecarboxamide (semicarbazide) family of compounds. This structural class is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] The presence of multiple reactive sites within the this compound molecule makes it an ideal starting material for the synthesis of various heterocyclic systems, including pyrazoles and triazoles, which are core structures in many pharmaceutical agents.[2][3] Derivatives of hydrazinecarboxamide have demonstrated a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and enzyme inhibitory properties.[4] This guide will explore the synthetic utility of this compound, providing practical information for its use in the laboratory.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17696-95-6 | [5] |

| Molecular Formula | C₂H₇N₃O | [5] |

| Molecular Weight | 89.09 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Solubility | Soluble in polar solvents | [5] |

| SMILES | CNC(=O)NN | [5] |

| InChI Key | LHYKTQVFLKHQSR-UHFFFAOYSA-N | [5] |

Synthesis of this compound

A common and efficient method for the synthesis of 4-substituted semicarbazides, such as this compound, is the reaction of an isocyanate with hydrazine.[6] A one-pot, two-step approach involving the in situ generation of a carbamate followed by reaction with hydrazine hydrate offers a practical route to this precursor.[7]

General Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general procedure for the synthesis of 4-substituted semicarbazides.[7]

Reaction Scheme:

Figure 1: General workflow for the one-pot synthesis of this compound.

Materials:

-

Methyl Isocyanate

-

Triethylamine

-

Dichloromethane (DCM)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

To a stirred solution of methyl isocyanate (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C, the reaction mixture is allowed to warm to room temperature and stirred for 6 hours to form the carbamate intermediate.[7]

-

The solvent is removed under reduced pressure.

-

An alcoholic solution of hydrazine hydrate is added to the crude carbamate.[7]

-

The resulting mixture is heated at reflux for 1.5 hours.[7]

-

The reaction mixture is cooled, and the precipitated this compound is collected by filtration.

Expected Yield: Moderate to good.[7] The purity is generally high, often not requiring further purification.[7]

This compound as a Precursor in Heterocyclic Synthesis

The reactivity of this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. Key reactions include condensations with aldehydes, ketones, and dicarbonyl compounds.

Synthesis of Semicarbazones

The reaction of this compound with aldehydes or ketones yields the corresponding 4-methylsemicarbazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.[5]

References

- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. 3,5-Dimethyl-1-thiocarbamoylpyrazole and its Pd(II) complexes: synthesis, spectral studies and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sketchviz.com [sketchviz.com]

- 5. benchchem.com [benchchem.com]

- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. pubs.rsc.org [pubs.rsc.org]

The Ascendant Role of Hydrazinecarboxamides in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, the hydrazinecarboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of hydrazinecarboxamide compounds, summarizing their therapeutic potential, detailing key experimental protocols for their study, and visualizing their mechanisms of action.

A Versatile Scaffold with Multi-Target Potential

Hydrazinecarboxamide derivatives have garnered significant attention for their promising activities across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1] Their structural versatility allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles to interact with a variety of biological targets.[1]

Anticancer Activity: Disrupting the Cellular Machinery of Malignancy

A significant body of research highlights the potent anticancer effects of hydrazinecarboxamide compounds against various cancer cell lines.[2] One of the primary mechanisms underlying their antitumor activity is the inhibition of tubulin polymerization.[3][4] By interfering with the dynamics of microtubule formation, these compounds disrupt the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5][6]

Molecular docking studies have provided insights into the binding of hydrazinecarboxamide derivatives to the colchicine binding site of β-tubulin, elucidating the structural basis for their tubulin polymerization inhibitory activity.[7] This disruption of the microtubule network triggers a cascade of signaling events, ultimately leading to programmed cell death.[8]

Signaling Pathway: Hydrazinecarboxamide-Induced Apoptosis via Tubulin Polymerization Inhibition

Caption: Hydrazinecarboxamide anticancer mechanism.

Quantitative Data: Anticancer Activity of Hydrazinecarboxamide Derivatives

The following table summarizes the in vitro anticancer activity of representative hydrazinecarboxamide compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| HZC | HepG2 (Hepatocellular Carcinoma) | 40 | [9] |

| Compound 1i | MCF-7 (Breast Adenocarcinoma) | Similar to Podophyllotoxin | [10] |

| Compound 1j | MCF-7 (Breast Adenocarcinoma) | Similar to Podophyllotoxin | [10] |

| Compound 1k | MCF-7 (Breast Adenocarcinoma) | Similar to Podophyllotoxin | [10] |

| Compound 1i | AR-230 (Chronic Myeloid Leukemia) | Similar to Podophyllotoxin | [10] |

| Compound 1j | AR-230 (Chronic Myeloid Leukemia) | Similar to Podophyllotoxin | [10] |

| Compound 1k | AR-230 (Chronic Myeloid Leukemia) | Similar to Podophyllotoxin | [10] |

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazinecarboxamides have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[9][11]

One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[12][13] By targeting this enzyme, which is absent in higher eukaryotes, these compounds offer the potential for selective toxicity against bacterial pathogens.[12] Molecular docking studies have suggested that hydrazinecarboxamide derivatives can bind to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death.[14]

Signaling Pathway: Proposed Mechanism of Hydrazinecarboxamide Antibacterial Activity

Caption: Hydrazinecarboxamide antimicrobial mechanism.

Quantitative Data: Antimicrobial Activity of Hydrazinecarboxamide Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative hydrazinecarboxamide compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Triazolo-thiadiazole derivatives | Staphylococcus aureus | 12.5-100 | [11] |

| Triazolo-thiadiazole derivatives | Escherichia coli | 12.5-100 | [11] |

| Triazolo-thiadiazole derivatives | Pseudomonas aeruginosa | 12.5-100 | [11] |

| Triazolo-thiadiazole derivatives | Klebsiella pneumoniae | 12.5-100 | [11] |

| Triazolo-thiadiazole derivatives | Candida albicans | 12.5-100 | [11] |

| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | 12.5-100 | [11] |

| 1,3,4-Oxadiazole derivatives | Escherichia coli | 12.5-100 | [11] |

| 1,3,4-Oxadiazole derivatives | Pseudomonas aeruginosa | 12.5-100 | [11] |

| 1,3,4-Oxadiazole derivatives | Klebsiella pneumoniae | 12.5-100 | [11] |

| 1,3,4-Oxadiazole derivatives | Candida albicans | 12.5-100 | [11] |

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several hydrazinecarboxamide derivatives have demonstrated potent anticonvulsant activity in preclinical models.[15] Their mechanism of action is thought to involve the modulation of inhibitory and excitatory neurotransmission in the central nervous system.

One potential mechanism is the enhancement of GABAergic inhibition.[15] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and potentiation of its effects can suppress neuronal hyperexcitability.[15] Hydrazinecarboxamides may act as positive allosteric modulators of GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuronal membrane.[16] Another proposed mechanism involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[17][18] By stabilizing the inactivated state of these channels, hydrazinecarboxamides can reduce the firing rate of neurons, thereby preventing seizure generation and spread.

Signaling Pathway: Postulated Mechanisms of Hydrazinecarboxamide Anticonvulsant Action

Caption: Hydrazinecarboxamide anticonvulsant mechanisms.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of hydrazinecarboxamide compounds.

General Synthesis of 2-(Benzylidene)hydrazine-1-carboxamide Derivatives

A common synthetic route to this class of compounds involves the condensation of a substituted benzaldehyde with a hydrazinecarboxamide.[19][20]

Materials:

-

Substituted benzaldehyde (1 mmol)

-

N-(Quinolin-6-yl)hydrazine-1-carboxamide (1 mmol)

-

Ethanol (10 mL)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

A mixture of the substituted benzaldehyde (1 mmol) and N-(quinolin-6-yl)hydrazine-1-carboxamide (1 mmol) is refluxed in ethanol (10 mL) in the presence of a catalytic amount of glacial acetic acid for a specified time (typically 2-6 hours).[20]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the desired 2-(benzylidene)hydrazine-1-carboxamide derivative.[20]

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][21]

Materials:

-

Cancer cell lines

-

Culture medium

-

Hydrazinecarboxamide test compounds

-

MTT solution (5 mg/mL in PBS)[22]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[23]

-

96-well plates

Procedure:

-

Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight to allow for cell attachment.[24]

-

Treat the cells with various concentrations of the hydrazinecarboxamide compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[23]

-

Shake the plate for 15 minutes to ensure complete solubilization.[22]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[21][22]

-

Calculate the percentage of cell viability and the IC50 value for each compound.

In Vitro Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Hydrazinecarboxamide test compounds

-

96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the hydrazinecarboxamide compounds in the broth medium in the wells of a 96-well plate.[26]

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension, resulting in a final volume of 100-200 µL per well.[26]

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[25]

In Vivo Anticonvulsant Screening: MES and scPTZ Tests

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate the anticonvulsant potential of new chemical entities.[15][27]

Maximal Electroshock (MES) Test:

-

Principle: This test induces a generalized tonic-clonic seizure, and the endpoint is the abolition of the hind limb tonic extensor component of the seizure.[27]

-

Procedure:

-

Administer the test compound to a group of mice or rats at various doses.

-

At the time of peak effect, deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) via corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of the hind limb tonic extensor response.

-

The ability of the compound to prevent the tonic extension is considered a positive result.[17]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Principle: This test induces clonic seizures by administering a convulsant agent, pentylenetetrazole. The endpoint is the failure to observe a 5-second clonic seizure.[28]

-

Procedure:

-

Administer the test compound to a group of mice.

-

At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observe the animals for the onset and duration of clonic seizures for a period of 30 minutes.

-

The absence of a clonic seizure lasting for at least 5 seconds is considered protection.[29]

-

Conclusion and Future Directions

Hydrazinecarboxamide compounds represent a highly versatile and promising class of molecules in medicinal chemistry. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and epilepsy highlights their potential for further development. The ability to readily modify their core structure provides a valuable platform for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should continue to explore the vast chemical space of hydrazinecarboxamide derivatives to identify novel candidates with improved therapeutic indices. A deeper understanding of their molecular mechanisms of action, including the identification of specific binding sites and the elucidation of downstream signaling pathways, will be crucial for rational drug design and the development of next-generation therapeutics. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs across a range of diseases.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Anticonvulsant action of intranigral gamma-vinyl-GABA: role of nonadrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the field of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BioKB - CoOccurrence - hydrazine - apoptotic process [biokb.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Hydrazinocurcumin Induces Apoptosis of Hepatocellular Carcinoma Cells Through the p38 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

- 15. [GABA-ergic system and antiepileptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of GABAA Receptors in the Treatment of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. dot | Graphviz [graphviz.org]

- 21. mdpi.com [mdpi.com]

- 22. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

- 25. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 26. GraphViz Examples and Tutorial [graphs.grevian.org]

- 27. mdpi.com [mdpi.com]

- 28. worthe-it.co.za [worthe-it.co.za]

- 29. towardsdatascience.com [towardsdatascience.com]

An In-depth Technical Guide to the Safety and Handling of n-Methylhydrazinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for n-Methylhydrazinecarboxamide (CAS No. 17696-95-6), a versatile intermediate in organic synthesis with applications in the pharmaceutical and agrochemical industries.[1][2] Due to its hydrazine functional group, this compound presents potential health risks and requires careful handling.[1] This document outlines the known hazards, physical and chemical properties, handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Toxicological Profile

This compound is an organic compound that may exhibit toxicity and pose health risks upon exposure.[1] While specific toxicological data for this compound is limited, the known effects of related hydrazine derivatives provide a basis for assessing its potential hazards. Hydrazine compounds are known to have toxic effects on multiple organ systems, including the neurological, hepatic, hematological, pulmonary, and dermatological systems.[3][4]

Acute Effects:

-

Inhalation: Inhalation of hydrazine derivatives can cause irritation to the respiratory system, potentially leading to coughing, sore throat, and shortness of breath.[5] More severe exposures may result in pulmonary edema.[3][5]

-

Skin Contact: Direct contact can cause skin irritation and chemical burns.[4][5] Hydrazines can be rapidly absorbed through the skin.[5]

-

Eye Contact: Contact with the eyes can cause serious irritation.

-

Ingestion: Ingestion of hydrazine compounds can lead to nausea, vomiting, and potential damage to the liver and kidneys.[5]

Chronic Effects:

Prolonged or repeated exposure to hydrazine derivatives may lead to long-term health issues, including potential damage to the liver, kidneys, and central nervous system.[5]

Mechanism of Toxicity

The toxicity of hydrazine derivatives is linked to their metabolic activation, which can lead to the formation of free radicals and oxidative stress.[6] One of the primary mechanisms of neurotoxicity involves the disruption of the gamma-aminobutyric acid (GABA) and glutamate balance.[3] Hydrazine compounds can inhibit pyridoxine (vitamin B6), an essential cofactor for the synthesis of the inhibitory neurotransmitter GABA.[3][5] This reduction in GABA levels can lead to neuroexcitatory effects, such as tremors and seizures.[3][4]

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂H₇N₃O | [1] |

| Molecular Weight | 89.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in polar solvents | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Flash Point | Data not available | |

| Autoignition Temperature | Data not available | |

| Vapor Pressure | Data not available | |

| Specific Gravity | Data not available | |

| Flammability Limits | Data not available |

Table 2: Toxicological Data

| Data Point | Value | Species | Route | Source |

| This compound | ||||

| Acute Toxicity | Data not available | |||

| Methyl Hydrazine (for reference) | ||||

| LD50 | 33 mg/kg | Rat | Oral | |

| LD50 | 12 mg/kg | Rabbit | Dermal | |

| LC50 | 56 ppm | Mouse | Inhalation |

Disclaimer: The toxicological data provided for Methyl Hydrazine is for a related compound and should be used for reference purposes only. The toxicity of this compound has not been fully characterized.

Occupational Exposure Limits

Currently, there are no specific Occupational Exposure Limits (OELs) established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. Given the potential hazards associated with hydrazine compounds, it is recommended to handle this compound with the assumption that it is a highly hazardous substance and to keep exposure to the lowest achievable level.

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling hazardous and reactive chemicals in a laboratory setting.

Engineering Controls

-

Ventilation: All work with this compound, especially when handling the solid form or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Isolation: Use of a glove box may be considered for procedures involving larger quantities or for extended operations to provide an additional layer of containment.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and accidental contact.

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron or coveralls may be necessary for larger-scale work.

Handling Procedures

-

Preparation:

-

Designate a specific area within the fume hood for handling this compound.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

-

Have appropriate spill cleanup materials available.

-

Minimize the quantity of the chemical to be used.

-

-

Weighing and Transfer (for solid form):

-

If possible, weigh the compound directly in the receiving vessel within the fume hood.

-

If an analytical balance outside the fume hood must be used, tare a sealed container, add the compound to the container inside the fume hood, seal it, and then weigh the sealed container.

-

Use a spatula for transfers and avoid creating dust.

-

-

Dissolving and Reactions:

-

When dissolving the compound, add it slowly to the solvent with stirring.

-

Be aware of potential exothermic reactions, especially when mixing with other reactive substances.

-

Use appropriate reaction vessels and consider shielding for reactions with unknown potential.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment that have come into contact with the chemical.

-

Properly label and store any unused material.

-

Remove and dispose of PPE in designated waste containers.

-

Wash hands thoroughly with soap and water after handling.

-

Storage

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Consider storing in a secondary container to contain any potential leaks.

References

- 1. CAS 17696-95-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|Research Chemical [benchchem.com]

- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. wikem.org [wikem.org]

- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Electronic Properties of n-Methylhydrazinecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for elucidating the electronic properties of n-Methylhydrazinecarboxamide (CAS: 17696-95-6). As a molecule belonging to the hydrazinecarboxamide family, it serves as a crucial intermediate in the synthesis of various pharmaceutical substances.[1] Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential interactions with biological targets. Due to the limited availability of direct experimental data for this compound, this document outlines established protocols for its synthesis, characterization, and in-silico analysis based on methodologies reported for structurally analogous compounds. This guide is intended to provide a foundational framework for future research and development.

Introduction

This compound (C₂H₇N₃O) is an organic compound featuring both a hydrazine and a carboxamide functional group.[2] This unique structural combination makes it a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] The electronic properties of a molecule, such as the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its dipole moment, are fundamental determinants of its chemical behavior. These properties govern its reactivity, intermolecular interactions, and spectroscopic signatures. For drug development professionals, a thorough understanding of these electronic characteristics can inform the design of more potent and selective drug candidates.

This guide details a robust workflow for the comprehensive investigation of n--Methylhydrazinecarboxamide's electronic properties, encompassing both experimental techniques and state-of-the-art computational modeling.

Molecular Structure and Identification

The foundational step in any investigation is the confirmation of the molecule's structure and identity.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Methylsemicarbazide, 1-Amino-3-methylurea |

| CAS Number | 17696-95-6 |

| Molecular Formula | C₂H₇N₃O |

| SMILES | C(NC)(NN)=O |

| InChI Key | LHYKTQVFLKHQSR-UHFFFAOYSA-N |

Table 1: Physicochemical Identifiers for this compound.[2]

Experimental Protocols

The following protocols describe established methods for the synthesis and characterization of this compound and the experimental determination of its electronic properties.

Synthesis and Purification

A plausible synthetic route for this compound involves the reaction of methyl isocyanate with hydrazine.

Materials:

-

Methyl isocyanate

-

Hydrazine hydrate

-

Anhydrous diethyl ether

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of methyl isocyanate (1 equivalent) in anhydrous diethyl ether to the flask via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The resulting precipitate (this compound) is collected by vacuum filtration.

-

The crude product is purified by recrystallization from ethanol to yield a crystalline solid.

-

The purity of the compound should be assessed by Thin Layer Chromatography (TLC) and melting point determination.

Spectroscopic Characterization

3.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the characteristic functional groups present in the molecule.

-

Protocol: An FT-IR spectrum is recorded using a KBr pellet method. The sample is mixed with spectroscopic grade KBr and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Expected characteristic peaks include N-H stretching, C=O stretching, and C-N stretching vibrations.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

-

Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.3 UV-Visible Spectroscopy

-

Objective: To investigate the electronic transitions within the molecule and to determine the optical band gap.

-

Protocol: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or acetonitrile) using a dual-beam spectrophotometer, typically over a range of 200-800 nm. The wavelength of maximum absorption (λ_max) corresponds to specific electronic transitions (e.g., n → π* or π → π*). The optical band gap (E_g) can be estimated from the onset of the absorption edge using the Tauc plot method.

Electrochemical Analysis: Cyclic Voltammetry (CV)

-

Objective: To experimentally determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3]

-

Protocol:

-

Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[3]

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate). The solution must be deoxygenated by purging with an inert gas (e.g., argon) for at least 15 minutes prior to the experiment.

-

Measurement: The potential is swept linearly from an initial value to a final value and then back again, while the current response is measured.

-

Calibration: The potential scale is calibrated using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.[4][5]

-

Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.[4] The HOMO and LUMO energies are then estimated using the following empirical equations[3]:

-

E_HOMO = -[E_ox - E_(Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_red - E_(Fc/Fc⁺) + 4.8] eV The value 4.8 eV is the energy level of the Fc/Fc⁺ reference relative to the vacuum level.[4]

-

-

Computational Protocols

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for understanding the electronic structure and properties of molecules at the atomic level.

References

Methodological & Application

Application Note & Protocol: Quantification of N-Methylhydrazinecarboxamide in Biological Samples using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of N-Methylhydrazinecarboxamide in biological matrices, specifically plasma and urine. The method utilizes a derivatization strategy followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity.

Introduction